1-(4-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,6-DIMETHYLMORPHOLINE is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core and a morpholine ring, contributes to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,6-DIMETHYLMORPHOLINE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the 4-chloro-2-methylphenyl group: This step involves the substitution of a hydrogen atom on the pyrazolo[3,4-d]pyrimidine core with a 4-chloro-2-methylphenyl group using a suitable halogenating agent.
Attachment of the morpholine ring: This step involves the nucleophilic substitution of a leaving group on the pyrazolo[3,4-d]pyrimidine core with a morpholine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,6-DIMETHYLMORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups onto the pyrazolo[3,4-d]pyrimidine core or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohol or amine derivatives.
Scientific Research Applications
4-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,6-DIMETHYLMORPHOLINE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other pyrazolo[3,4-d]pyrimidine derivatives with potential biological activities.
Biology: The compound is used in studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: The compound is being investigated for its potential use in the treatment of cancer, infectious diseases, and other medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,6-DIMETHYLMORPHOLINE involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a key role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
4-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,6-DIMETHYLMORPHOLINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: The parent compound without any substituents.
4-[1-(4-BROMO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,6-DIMETHYLMORPHOLINE: A similar compound with a bromo substituent instead of a chloro substituent.
4-[1-(4-METHOXY-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,6-DIMETHYLMORPHOLINE: A similar compound with a methoxy substituent instead of a chloro substituent.
The uniqueness of 4-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,6-DIMETHYLMORPHOLINE lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H20ClN5O |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
4-[1-(4-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C18H20ClN5O/c1-11-6-14(19)4-5-16(11)24-18-15(7-22-24)17(20-10-21-18)23-8-12(2)25-13(3)9-23/h4-7,10,12-13H,8-9H2,1-3H3 |
InChI Key |
XUEURLCOPVAUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
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